molecular formula C8H10IN B058530 2-Iodo-4,5-dimethylaniline CAS No. 117832-17-4

2-Iodo-4,5-dimethylaniline

Cat. No. B058530
M. Wt: 247.08 g/mol
InChI Key: ZAVYUORHSOSKGS-UHFFFAOYSA-N
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Description

2-Iodo-4,5-dimethylaniline is a compound that finds relevance in various chemical syntheses and reactions. It serves as a critical intermediate in the manufacture of pharmaceuticals, dyes, and other specialized chemicals. Its molecular structure, characterized by the presence of iodine and methyl groups on the aniline ring, confers unique physical and chemical properties that make it valuable in organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that may include reactions such as Sandmeyer reactions, diazotization, and subsequent reactions to introduce the iodine and methyl groups at specific positions on the aniline ring. A notable example is the synthesis of 3,4-dimethyl-2-iodobenzoic acid, which serves as a key intermediate in pharmaceutical synthesis through a seven-step procedure with an overall yield of 45.0% (Shaojie, 2011).

Molecular Structure Analysis

The molecular structures of derivatives of 2-Iodo-4,5-dimethylaniline are often analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal intricate details about their geometry, bonding, and interactions, which are crucial for understanding their reactivity and designing further chemical transformations.

Chemical Reactions and Properties

2-Iodo-4,5-dimethylaniline and its derivatives participate in various chemical reactions, including bioorthogonal reactions, Suzuki and Sonogashira coupling, and Heck cyclizations. These reactions are facilitated by the presence of the iodine atom, which can be activated for cross-coupling reactions, providing a pathway for the synthesis of complex organic molecules (Forbes et al., 2016).

Scientific Research Applications

  • Analytical Chemistry Applications :

    • 2-Iodosobenzoate and N,N-dimethylaniline, related to 2-Iodo-4,5-dimethylaniline, are used for the selective conversion of iodide to 4-iodo-N,N-dimethylaniline, which is then extracted and analyzed by high-performance liquid chromatography for the determination of iodine in table salt (Gupta, Pillai, Singh, Jain, & Verma, 2011).
    • In the field of gas chromatography-mass spectrometry, 2-iodosobenzoate and N,N-dimethylaniline are employed to form 4-iodo-N,N-dimethylaniline for the determination of iodide in pharmaceuticals, iodized salt, milk powder, and vegetables (Das, Gupta, Jain, & Verma, 2004).
  • Organic Synthesis :

    • Dimethyl-4-bromoiodobenzenes, which can be obtained from reactions involving dimethylanilines like 2-Iodo-4,5-dimethylaniline, are used as intermediates in the synthesis of various organic compounds (Yu, 2008).
    • N,N-Dimethyl-2-iodoanilines, closely related to 2-Iodo-4,5-dimethylaniline, are used for synthesizing novel palladium complexes, which are important in catalysis and material science (Solé, Solans, & Font‐Bardia, 2007).
  • Biochemical Studies :

    • 2,6-Dimethylaniline, a compound similar to 2-Iodo-4,5-dimethylaniline, is studied for its potential carcinogenic effects and its ability to form DNA adducts, highlighting its significance in toxicological and biochemical research (Gonçalves, Beland, & Marques, 2001).
    • The metabolism of 3,4-dimethylaniline, a related compound, in rats has been studied, contributing to the understanding of the biochemical pathways of aromatic amines and their potential health impacts (Boyland & Sims, 1959).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-iodo-4,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVYUORHSOSKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554817
Record name 2-Iodo-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4,5-dimethylaniline

CAS RN

117832-17-4
Record name 2-Iodo-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Murru, H Ghosh, SK Sahoo, BK Patel - Organic Letters, 2009 - ACS Publications
We have for the first time developed two ligand-assisted Cu(I)-catalyzed sequential intra- and intermolecular S-arylations leading to the direct synthesis of arylthiobenzothiazoles in one …
Number of citations: 89 pubs.acs.org
S Pola, M Subburu, R Guja, V Muga, YT Tao - RSC advances, 2015 - pubs.rsc.org
Schiff base metal complexes have attracted significant attention due to their alternative applications in the environment, such as the mineralization of organic pollutants to less harmful …
Number of citations: 16 pubs.rsc.org
JL Bocanegra - 2020 - search.proquest.com
Foldamers (ie polymers which fold into well-defined shapes) are able to imitate arrangements of proteins, nucleic acids, and polysaccharides. However, previously reported foldamers …
Number of citations: 2 search.proquest.com
VS Puli - 2021 - ir.kluniversity.in
Chapter-IV New Indolo[3,2-b]indole based small organic molecules for Organic Thin Film Transistors (OTFTs): A Combined Experimen Page 1 1 Chapter-IV New Indolo[3,2-b]indole …
Number of citations: 0 ir.kluniversity.in

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